

AGI-12026 Technical Support Center: Preclinical Toxicity Profile

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | AGI-12026 | |
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Disclaimer: Information on the preclinical toxicity of **AGI-12026** is not publicly available. This document provides a summary of findings for structurally related dual inhibitors of mutant isocitrate dehydrogenase (IDH) 1 and 2, ivosidenib (AG-120) and enasidenib (AG-221), to infer a potential toxicity profile for **AGI-12026** in animal models. This information is intended for researchers, scientists, and drug development professionals and should not be substituted for compound-specific preclinical safety studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AGI-12026 and its analogs?

A1: **AGI-12026** and its analogs, ivosidenib and enasidenib, are small molecule inhibitors of mutant forms of the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. In cancer cells with IDH mutations, these mutant enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumor growth. By inhibiting the mutant IDH enzymes, these compounds reduce 2-HG levels, leading to the differentiation of leukemic cells.

Q2: What are the known target organs for toxicity of **AGI-12026** analogs in animal models?

A2: Based on repeat-dose toxicity studies with ivosidenib in rats and monkeys, the primary target organs for toxicity include the liver, hematopoietic system, and gastrointestinal tract. Cardiovascular effects have also been observed.[1]



Q3: Have any cardiovascular effects been observed in animal studies with **AGI-12026** analogs?

A3: Yes, preclinical studies with ivosidenib revealed cardiovascular toxicities, including prolongation of the QTc interval and ventricular bigeminy.[1] In studies with enasidenib, tachycardia and alterations in blood pressure were observed in dogs.

Q4: What hematological toxicities have been noted in preclinical studies?

A4: In repeat-dose studies with ivosidenib, increased hematopoiesis and decreased hemoglobin levels were observed in animal models.[1]

Q5: Are there any known gastrointestinal toxicities?

A5: Yes, stomach erosions and ulcerations were identified as a toxicity in animal studies of ivosidenib.[1]

Troubleshooting Guide for Experimental Issues

This guide addresses potential issues researchers might encounter during in vivo experiments with **AGI-12026**, based on the known profile of its analogs.

Troubleshooting & Optimization

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| Observed Issue | Potential Cause | Troubleshooting Steps |
|---|--|--|
| Elevated liver enzymes (ALT, AST) in blood samples. | Potential hepatotoxicity, a known effect of ivosidenib.[1] | 1. Monitor liver function tests regularly throughout the study. 2. Consider dose reduction or discontinuation of the compound. 3. Perform histopathological analysis of liver tissue at study termination to assess for cellular damage. |
| Decreased hemoglobin or hematocrit levels. | Potential effects on hematopoiesis, as seen with ivosidenib.[1] | 1. Conduct complete blood counts (CBCs) at baseline and regular intervals. 2. Evaluate bone marrow smears for any abnormalities in red blood cell precursors. |
| Abnormalities on electrocardiogram (ECG), such as QTc prolongation. | Potential cardiovascular toxicity, a known risk with ivosidenib.[1] | 1. Perform baseline and periodic ECG monitoring in animal models, particularly in non-rodent species like dogs or monkeys. 2. Consider using telemetry for continuous monitoring in dedicated safety studies. |
| Signs of gastrointestinal distress (e.g., poor appetite, weight loss, abnormal stools). | Potential for stomach erosions or ulceration.[1] | 1. Monitor food consumption and body weight daily. 2. At necropsy, carefully examine the gastric mucosa for any signs of irritation, erosion, or ulceration. |
| Unexpected mortality in study animals. | Could be related to severe toxicity affecting one or more organ systems. | 1. Conduct a thorough necropsy and histopathological examination of all major organs to determine the cause of death. 2. Review dosing procedures to rule out any |



errors. 3. Consider a dose deescalation in subsequent cohorts.

Summary of Preclinical Toxicity Findings for Ivosidenib

The following table summarizes the key non-clinical toxicology findings for ivosidenib, which may be relevant for **AGI-12026**.

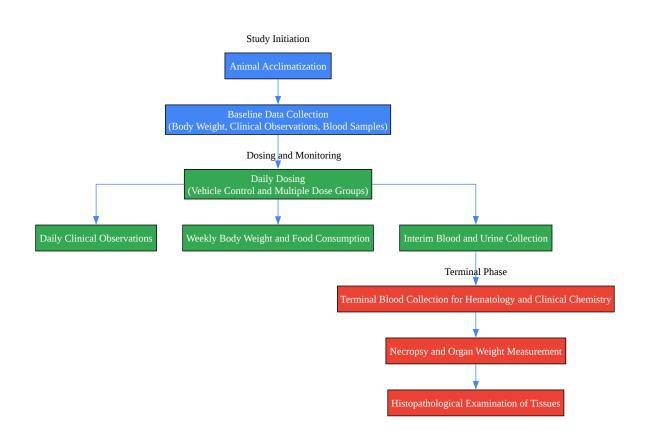
| Animal Model | Study Type | Key Findings | Reference |
|------------------|------------------|---|-----------|
| Rats and Monkeys | Repeat-Dose Oral | - Liver dysfunction - Increased hematopoiesis - Decreased hemoglobin - Stomach erosions/ulceration - QTc interval prolongation - Ventricular bigeminy | [1] |

Experimental Protocols

Detailed experimental protocols for non-clinical toxicity studies are often proprietary. However, the general design of such studies follows established regulatory guidelines. Below are generalized workflows for key toxicology assessments.

Experimental Workflow: Repeat-Dose Toxicity Study



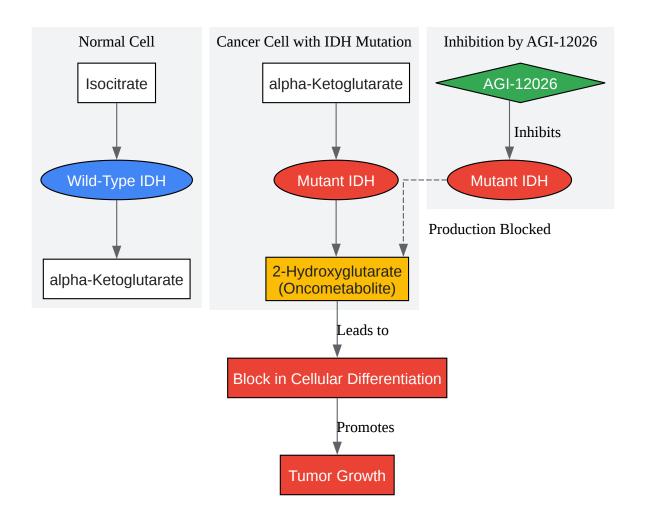


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Fig 1. Generalized workflow for a repeat-dose toxicity study.

Signaling Pathway: IDH Mutation and Inhibition





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Fig 2. Mechanism of mutant IDH and its inhibition.

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References



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